Lf-CATH1 is sourced from lactoferrin, which is abundant in mammalian milk, particularly in colostrum. It is also produced in various tissues and secretions, including saliva, tears, and mucus. The peptide is synthesized as a precursor protein that undergoes proteolytic cleavage to yield the active form.
Lf-CATH1 falls under the category of antimicrobial peptides (AMPs), specifically within the cathelicidin family. These peptides are characterized by their ability to disrupt microbial membranes and modulate immune responses. Lf-CATH1 is classified based on its origin (lactoferrin-derived) and its functional properties as an antimicrobial agent.
The synthesis of Lf-CATH1 typically involves recombinant DNA technology. The gene encoding Lf-CATH1 is cloned into an expression vector, which is then introduced into suitable host cells (often bacterial or yeast systems) for protein expression.
Lf-CATH1 consists of approximately 37 amino acids and features a cationic nature due to its positively charged residues. The structure includes a hydrophobic region that facilitates membrane interaction.
Lf-CATH1 exhibits various biochemical interactions, primarily involving membrane disruption of microbial cells. Upon contact with pathogens, it can insert itself into lipid bilayers, leading to cell lysis.
The mechanism of action of Lf-CATH1 involves several steps:
Research indicates that Lf-CATH1 has a rapid bactericidal effect, often within minutes of exposure to target pathogens.
Studies have demonstrated that Lf-CATH1 retains activity even in the presence of serum proteins, which is advantageous for potential therapeutic use.
Lf-CATH1 has garnered interest in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2